2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}acetamide
Description
This compound features a spirocyclic 1,3-dioxo-2-azaspiro[4.4]nonane core linked via an acetamide moiety to a 2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl group. The spirocyclic system confers conformational rigidity, while the quinoxaline moiety, a nitrogen-rich heterocycle, may contribute to hydrogen bonding and π-π stacking interactions with biological targets.
Properties
Molecular Formula |
C20H22N4O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H22N4O5/c25-15(12-24-16(26)11-20(19(24)29)7-3-4-8-20)21-9-10-23-14-6-2-1-5-13(14)22-17(27)18(23)28/h1-2,5-6H,3-4,7-12H2,(H,21,25)(H,22,27) |
InChI Key |
PZMSMPUBIFAEMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several synthesized derivatives, including:
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Spirocyclic Systems: Both the target compound and the benzothiazole-containing analog () utilize a spiro[4.4]nonane scaffold, which enhances metabolic stability by restricting rotational freedom.
- Heterocyclic Moieties: The quinoxaline (target) and quinazoline () groups differ in nitrogen positioning (1,4 vs. 1,3), impacting electronic properties and target selectivity.
- Acetamide Linkage : Common to all compounds, this group facilitates molecular interactions (e.g., hydrogen bonding) and serves as a flexible connector between hydrophobic and hydrophilic regions.
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
Table 2: Inferred Physicochemical Properties
- LogP Trends : The nitro group in increases lipophilicity, whereas the dioxo groups in the target compound and may enhance solubility via hydrogen bonding.
Comparison with Analogues :
- Oxidation Strategies : Hydrogen peroxide-mediated oxidation () is critical for introducing dioxo groups in heterocycles, a step likely shared with the target compound.
Biological Activity
The compound 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}acetamide is a complex organic molecule characterized by its unique spirocyclic structure and potential biological activities. This article provides a detailed overview of its synthesis, structural properties, and biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 379.4 g/mol . The structure includes a dioxo group and an azaspiro framework, which are essential for its biological activity. The presence of the quinoxaline moiety further enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O5 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}acetamide |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the annulation of cyclopentane and four-membered rings under controlled conditions to achieve high yields and purity. The reaction conditions are optimized to minimize chromatographic purifications, allowing for efficient production.
Biological Activity
Preliminary studies indicate that This compound exhibits significant biological activity that may modulate key biochemical pathways. Its interaction with specific enzymes or receptors suggests potential roles in therapeutic applications.
Antiproliferative Activity
Recent studies have shown that derivatives of compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds with a similar spirocyclic structure have demonstrated IC50 values in the low micromolar range against human pancreatic cancer cells (Panc-1) .
The mechanism of action is thought to involve the activation of caspase pathways, which are crucial for apoptosis in cancer cells. In one study, compounds similar to the target compound showed significant overexpression of caspase-3 protein levels compared to controls .
Case Studies
- Case Study 1: Anticancer Activity
- Case Study 2: Enzyme Inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
